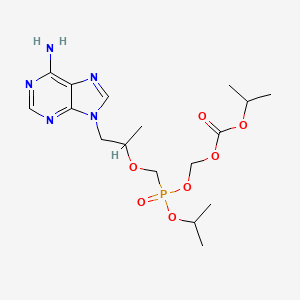![molecular formula C16H17ClN2O3S B13868938 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is a complex organic compound with a unique structure that includes a chlorothiophene ring, a dimethylamino group, and a methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the carbonyl group and subsequent coupling with the amino group. The final step involves the esterification of the benzoate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
化学反応の分析
Types of Reactions
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-fluorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
- Methyl 2-[(5-iodothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate
Uniqueness
Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate is unique due to the presence of the chlorothiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen substituents.
特性
分子式 |
C16H17ClN2O3S |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-(dimethylamino)-4-methylbenzoate |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-7-11(18-15(20)13-5-6-14(17)23-13)10(16(21)22-4)8-12(9)19(2)3/h5-8H,1-4H3,(H,18,20) |
InChIキー |
KLKIEAWJAZOSKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N(C)C)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B13868858.png)
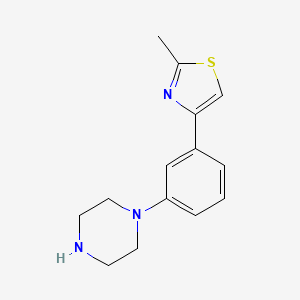

![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)

![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
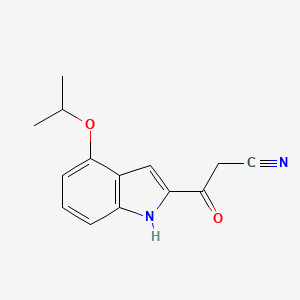
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
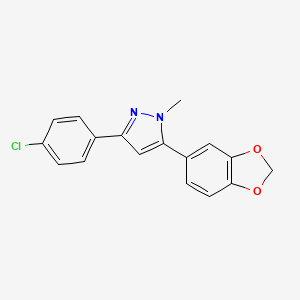

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
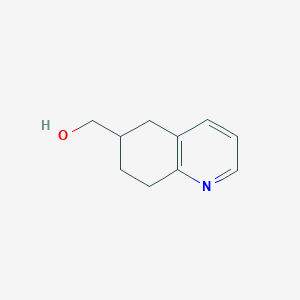
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
